molecular formula C10H5ClO2 B8678636 6-Chloronaphthalene-1,2-dione

6-Chloronaphthalene-1,2-dione

Cat. No. B8678636
M. Wt: 192.60 g/mol
InChI Key: URZTWCVYUIIMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloronaphthalene-1,2-dione is a useful research compound. Its molecular formula is C10H5ClO2 and its molecular weight is 192.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloronaphthalene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloronaphthalene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloronaphthalene-1,2-dione

Molecular Formula

C10H5ClO2

Molecular Weight

192.60 g/mol

IUPAC Name

6-chloronaphthalene-1,2-dione

InChI

InChI=1S/C10H5ClO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H

InChI Key

URZTWCVYUIIMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)C2=O)C=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzeneselenic anhydride (3.18 g, 8.8 mmol) in tetrahydrofuran (30 ml), which had been heated to 70° C. was added a solution of 6-chloro-1-naphthol (1.5 g, 8.4 mmol) in tetrahydrofuran (5 ml). The reaction was maintained at 70° C. for 15 minutes. The mixture was then concentrated under reduced pressure. The residue was suspended in hexanes (100 ml) and filtered. This was repeated 5 times. The residue was dissolved in dichloromethane (100 ml), filtered and concentrated under reduced pressure to afford the product as an orange solid (1.33 g, 82%); 400 MHz 1H NMR (CDCl3) δ: 8.06 (d, J=8.4 Hz, 1H), 7.49 (dd, J=2 and 8.4 Hz, 1H), 7.41-7.38 (m, 2H), 6.50 (d, J=10 Hz, 1H).
Name
benzeneselenic anhydride
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.